(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane
Brand Name: Vulcanchem
CAS No.: 2260932-72-5
VCID: VC4350109
InChI: InChI=1S/C15H23Br2FOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,1-6H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)F)Br
Molecular Formula: C15H23Br2FOSi
Molecular Weight: 426.239

(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane

CAS No.: 2260932-72-5

Cat. No.: VC4350109

Molecular Formula: C15H23Br2FOSi

Molecular Weight: 426.239

* For research use only. Not for human or veterinary use.

(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane - 2260932-72-5

Specification

CAS No. 2260932-72-5
Molecular Formula C15H23Br2FOSi
Molecular Weight 426.239
IUPAC Name (3,5-dibromo-4-fluorophenoxy)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C15H23Br2FOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,1-6H3
Standard InChI Key RBUOUJBORJPDHX-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)F)Br

Introduction

(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is a complex organosilicon compound that has garnered significant attention in various scientific fields, including materials science, organic synthesis, and medicinal chemistry. This compound is characterized by its unique combination of bromine and fluorine substituents on a phenyl ring, linked to a tris(propan-2-yl)silane backbone. The presence of both bromine and fluorine introduces unique reactivity patterns that can be exploited in further chemical transformations.

Synthesis and Chemical Reactions

The synthesis of (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane typically involves several steps, including silane chemistry and halogenation processes. These reactions are usually performed under inert atmosphere conditions to avoid interference from moisture and air. Solvents such as dimethylformamide or tetrahydrofuran are commonly used at elevated temperatures to enhance reactivity. The progress of these reactions is often monitored using thin-layer chromatography.

Reaction ConditionsDescription
AtmosphereInert (e.g., nitrogen or argon)
SolventsDimethylformamide, Tetrahydrofuran
TemperatureElevated
MonitoringThin-layer chromatography

Applications and Potential Uses

(3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane has potential applications in materials science and organic synthesis due to its unique chemical properties. The compound's reactivity profile makes it suitable for further chemical transformations, which can be exploited in the synthesis of complex molecules. Additionally, its structure suggests potential interest in medicinal chemistry, although specific biological activities have not been extensively reported in the literature.

Research Findings and Future Directions

While detailed biological activity data for (3,5-Dibromo-4-fluorophenoxy)tris(propan-2-yl)silane is limited, compounds with similar structures often exhibit significant reactivity profiles that can be exploited in synthetic applications. Future research could focus on exploring its potential in medicinal chemistry, particularly in the design of new synthetic agents with biological activity.

Potential ApplicationsDescription
Materials ScienceUnique chemical properties for material synthesis
Organic SynthesisComplex molecule synthesis due to reactivity profile
Medicinal ChemistryPotential biological activities, though not extensively studied

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator